Pobilukast

CysLT1 receptor binding Leukotriene receptor pharmacology Radioligand binding assay

Pobilukast is a selective CysLT1 antagonist with a unique profile in leukotriene research. Unlike other antagonists, it distinctly blocks LTD4-induced PI hydrolysis and TxB2 biosynthesis, with a pKB of 8.4 in lung tissue. Its high potency in reversing eosinophil survival (IC50 0.3 nM) and validated in vivo dosing for endotoxemia models make it an essential, non-interchangeable tool for advanced studies.

Molecular Formula C26H34O5S
Molecular Weight 458.6 g/mol
CAS No. 107023-41-6
Cat. No. B218140
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePobilukast
CAS107023-41-6
Synonyms2-hydroxy-3-((2-carboxyethyl)thio)-3-(2-(8-phenyloctyl)phenyl)propanoic acid
pobilukast
pobilukast edamine
pobilukast edamine, (R-(R*,S*))-isomer
pobilukast, sodium salt
SK and F 104353
SK and F 104353-Z2
SK and F-104353
SKF 104353
Molecular FormulaC26H34O5S
Molecular Weight458.6 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCCCCCCCC2=CC=CC=C2C(C(C(=O)O)O)SCCC(=O)O
InChIInChI=1S/C26H34O5S/c27-23(28)18-19-32-25(24(29)26(30)31)22-17-11-10-16-21(22)15-9-4-2-1-3-6-12-20-13-7-5-8-14-20/h5,7-8,10-11,13-14,16-17,24-25,29H,1-4,6,9,12,15,18-19H2,(H,27,28)(H,30,31)/t24-,25-/m1/s1
InChIKeyPZIFPMYXXCAOCC-JWQCQUIFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pobilukast (CAS 107023-41-6) – CysLT₁ Antagonist for Preclinical Inflammation & Cardiovascular Research


Pobilukast (SKF 104353) is a classic, selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT₁), a GPCR target in inflammatory and allergic signaling pathways [1]. Preclinically, it has demonstrated the capacity to block LTD₄-induced thromboxane synthesis and phosphatidylinositol metabolism, providing a well-characterized tool for interrogating CysLT-mediated biology in respiratory and cardiovascular models .

Pobilukast vs. Other CysLT₁ Antagonists: Why Potency Ranks and Binding Profiles Dictate Experimental Selection


Direct substitution among CysLT₁ antagonists (e.g., montelukast, zafirlukast, pranlukast) is not scientifically justifiable due to a defined potency gradient and divergent target interaction profiles. A consistent rank order emerges across multiple binding and functional assays: pranlukast = zafirlukast > montelukast > pobilukast [1]. Furthermore, pobilukast uniquely retains the ability to displace ³H-LTC₄ from its high-affinity binding site under conditions where zafirlukast and iralukast fail to compete, indicating a distinct receptor interaction footprint that may alter experimental outcomes in systems where LTC₄ signaling is relevant [2].

Pobilukast: Direct Comparative Evidence Against CysLT₁ Antagonist Benchmarks


Receptor Binding Affinity: Pobilukast's Position in the CysLT₁ Potency Gradient

In human CysLT₁ receptor binding assays, pobilukast exhibits a pKi of 7.1, positioning it at the lower end of the potency spectrum relative to other clinically investigated antagonists. Its binding affinity is approximately 10- to 20-fold weaker than zafirlukast and montelukast, and approximately 50-fold weaker than pranlukast at the upper range [1][2]. This consistent potency gap underscores that pobilukast cannot be used as a direct potency-equivalent surrogate for these agents.

CysLT1 receptor binding Leukotriene receptor pharmacology Radioligand binding assay

Functional Antagonism of LTD₄-Induced Smooth Muscle Contraction: Equipotent Efficacy in Human Tissue

In functional studies using isolated human bronchus, pobilukast exhibits a potency for inhibiting LTD₄-induced contraction (pKB = 7.0) that is statistically equivalent to pranlukast (pKB = 6.9) and zafirlukast (pKB = 6.5) [1]. This contrasts with its lower binding affinity and demonstrates that receptor reserve in human airway tissue can normalize functional responses among antagonists with differing binding affinities.

Airway smooth muscle contraction LTD4 antagonism Human bronchus assay

Inhibition of Mitogen-Augmented HASM Proliferation: A Divergent Pharmacological Profile

LTD₄ augments epidermal growth factor (EGF)-induced proliferation of human airway smooth muscle (HASM) cells. Pobilukast (30 µM) and pranlukast (1 µM) abolish this potentiation, whereas zafirlukast (1 µM) has no effect [1]. This differential sensitivity suggests that the LTD₄-mediated proliferative response may be transduced via a CysLT receptor subtype or signaling complex distinct from the one mediating acute bronchoconstriction, for which pobilukast and pranlukast exhibit unique inhibitory capacity.

Airway remodeling Smooth muscle proliferation CysLT receptor pharmacology

Unique LTC₄ Binding Site Displacement: A Distinct Molecular Interaction Profile

In heterologous dissociation kinetic studies using human lung parenchyma membranes, pobilukast dissociates both ³H-LTC₄ and ³H-LTD₄ from their binding sites, whereas zafirlukast, iralukast, and the dual antagonist BAY u9773 selectively compete only for ³H-LTD₄ sites [1]. Moreover, under conditions where (S)-decyl-glutathione is present to suppress non-specific binding, only pobilukast retains the ability to displace ³H-LTC₄ [1]. This unique binding profile indicates that pobilukast interacts with a high-affinity LTC₄ binding site not recognized by many other CysLT₁ antagonists.

LTC4 binding site CysLT receptor heterogeneity Kinetic binding studies

Oral Bioavailability Limitation: A Defining Pharmacokinetic Differentiator for In Vivo Studies

Unlike montelukast and zafirlukast, which are clinically used as orally bioavailable agents, pobilukast exhibits poor oral bioavailability. Effective antagonism in vivo required administration by intravenous injection or aerosol inhalation, with oral dosing producing markedly attenuated effects [1][2]. This pharmacokinetic property is a critical determinant for experimental design in animal models.

Pharmacokinetics Oral bioavailability Route of administration

CysLT₂ Receptor Antagonism: A Shared Class Property with Cardiovascular Implications

Contrary to earlier assumptions of strict CysLT₁ selectivity, pobilukast, along with zafirlukast, pranlukast, and iralukast, also possesses antagonistic activity at the CysLT₂ receptor [1]. This finding is particularly relevant for cardiovascular research, as CysLT₂ antagonism has been linked to protection against myocardial ischemia/reperfusion injury and reduced vascular permeability in preclinical models [1].

CysLT2 receptor Cardiovascular pharmacology Receptor selectivity

Optimal Research Applications for Pobilukast Based on Quantitative Pharmacological Evidence


Ex Vivo Human Airway Tissue Studies Requiring Functional LTD₄ Antagonism

In isolated human bronchus preparations, pobilukast provides functional antagonism of LTD₄-induced contraction with a pKB of 7.0, statistically equivalent to pranlukast (6.9) and zafirlukast (6.5) [1]. Researchers can confidently use pobilukast in human tissue bath experiments where functional blockade is the primary endpoint and the lower binding affinity is compensated by receptor reserve.

Investigations of Airway Remodeling and Smooth Muscle Mitogenesis

Pobilukast (30 µM), like pranlukast, abolishes LTD₄-augmented EGF-induced HASM cell proliferation, whereas zafirlukast does not [1]. This unique inhibitory profile makes pobilukast an essential tool for dissecting the pathways governing airway smooth muscle hyperplasia, a key feature of chronic asthma remodeling. Studies focusing on CysLT-mediated mitogenesis should include pobilukast as a comparator to differentiate pathway-specific antagonist effects.

Pharmacological Dissection of Cysteinyl Leukotriene Receptor Heterogeneity

Pobilukast's unique ability to dissociate both ³H-LTC₄ and ³H-LTD₄ from human lung parenchyma binding sites, and its exclusive displacement of ³H-LTC₄ under specific assay conditions, distinguishes it from antagonists like zafirlukast and iralukast [1]. For researchers mapping the complex pharmacology of CysLT receptors and the functionally distinct LTC₄ high-affinity binding site, pobilukast is an indispensable molecular probe.

Cardiovascular Inflammation and Myocardial Ischemia/Reperfusion (MI/R) Models

Pobilukast has been specifically used to study the limitation of myocardial damage in excessively myocardial reperfusion-injured (MI/R) rats [1]. Combined with its documented CysLT₂ antagonistic activity [2], pobilukast is a well-suited tool for preclinical cardiovascular studies exploring the role of cysteinyl leukotrienes in ischemia/reperfusion injury and vascular inflammation. Researchers should note that in vivo administration for these models typically requires parenteral or aerosol delivery due to poor oral bioavailability .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pobilukast

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.